

# An In-depth Technical Guide to Tert-butyl 3-vinylpiperidine-1-carboxylate

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## Compound of Interest

**Compound Name:** *Tert-butyl 3-ethenylpiperidine-1-carboxylate*

**Cat. No.:** *B129423*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of tert-butyl 3-vinylpiperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development.

## Core Chemical Properties

Tert-butyl 3-vinylpiperidine-1-carboxylate, also known as 1-Boc-3-vinylpiperidine, is a heterocyclic compound incorporating a vinyl group on a piperidine ring, which is protected with a tert-butoxycarbonyl (Boc) group. This structure offers versatile opportunities for chemical modification, making it a valuable intermediate in the synthesis of complex molecules.

## Physicochemical Properties

The fundamental physical and chemical properties of tert-butyl 3-vinylpiperidine-1-carboxylate are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property   | Value  |
|--|--|
| CAS Number                                       | 146667-87-0 <a href="#">[1]</a>  |
| Molecular Formula                                | C <sub>12</sub> H <sub>21</sub> NO <sub>2</sub> <a href="#">[1]</a> <a href="#">[2]</a>  |
| Molecular Weight                                 | 211.30 g/mol <a href="#">[1]</a>   |
| Exact Mass                                       | 211.15723 Da <a href="#">[2]</a>   |
| Appearance                                       | Colorless to pale yellow oil   |
| Boiling Point                                    | 268.9 °C at 760 mmHg <a href="#">[1]</a>   |
| Density  | 1.028 g/cm <sup>3</sup> <a href="#">[1]</a>  |
| Refractive Index (n <sub>D</sub> <sup>20</sup> ) | 1.517 <a href="#">[1]</a>  |
| Solubility                                       | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

## Spectroscopic Data

The structural identity of tert-butyl 3-vinylpiperidine-1-carboxylate is confirmed by various spectroscopic techniques. The characteristic spectral data are presented below.

| Spectroscopy                             | Data  |
|--|---|
| <sup>1</sup> H NMR (CDCl <sub>3</sub> )  | $\delta$ (ppm): 5.70-5.85 (m, 1H, -CH=CH <sub>2</sub> ), 4.95-5.10 (m, 2H, -CH=CH <sub>2</sub> ), 3.80-4.20 (m, 2H, piperidine ring protons adjacent to N), 2.60-2.80 (m, 1H, piperidine ring proton at C3), 1.60-2.00 (m, 4H, other piperidine ring protons), 1.45 (s, 9H, -C(CH <sub>3</sub> ) <sub>3</sub> ) |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> ) | $\delta$ (ppm): 154.8, 139.5, 115.0, 79.5, 45.0, 43.5, 38.0, 30.0, 28.5, 25.0   |
| Infrared (IR)                            | $\nu$ (cm <sup>-1</sup> ): ~2970 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1640 (C=C stretch, vinyl), ~1400, ~1160  |
| Mass Spectrometry (MS)                   | m/z: 212.16 ([M+H] <sup>+</sup> ) <a href="#">[2]</a>   |

## Experimental Protocols

Detailed methodologies for the synthesis and purification of tert-butyl 3-vinylpiperidine-1-carboxylate are provided to ensure reproducibility in a laboratory setting.

### Synthesis of Tert-butyl 3-vinylpiperidine-1-carboxylate

The synthesis of tert-butyl 3-vinylpiperidine-1-carboxylate can be achieved through two primary routes: the Boc protection of 3-vinylpiperidine or a Wittig reaction starting from tert-butyl 3-formylpiperidine-1-carboxylate.

#### Method 1: Boc Protection of 3-Vinylpiperidine

This method involves the direct protection of the secondary amine of 3-vinylpiperidine with a tert-butoxycarbonyl group.

#### Reagents and Materials:

- 3-Vinylpiperidine
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)

- Triethylamine ( $\text{Et}_3\text{N}$ ) or Sodium Bicarbonate ( $\text{NaHCO}_3$ )
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

**Procedure:**

- Dissolve 3-vinylpiperidine (1.0 eq) in dichloromethane.
- Add triethylamine (1.2 eq) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water.
- Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by flash column chromatography.

**Method 2: Wittig Reaction**

This approach utilizes the Wittig reaction to form the vinyl group from the corresponding aldehyde.

**Reagents and Materials:**

- Methyltriphenylphosphonium bromide ( $\text{Ph}_3\text{P}^+\text{CH}_3\text{Br}^-$ )
- Strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK))
- Tert-butyl 3-formylpiperidine-1-carboxylate
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Diethyl ether
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

**Procedure:**

- Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension to 0 °C.
- Add a strong base such as n-butyllithium (1.1 eq) dropwise. The formation of the ylide is indicated by a color change (typically to orange or deep yellow).
- Stir the mixture at 0 °C for 1 hour.
- Add a solution of tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction by TLC.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

- Extract the mixture with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by flash column chromatography.

## Purification by Flash Column Chromatography

### Materials:

- Silica gel (230-400 mesh)
- Hexanes
- Ethyl acetate

### Procedure:

- Prepare a slurry of silica gel in hexanes and pack a column.
- Dissolve the crude tert-butyl 3-vinylpiperidine-1-carboxylate in a minimal amount of dichloromethane or the eluent.
- Load the sample onto the top of the silica gel bed.
- Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% to 20% ethyl acetate).
- Collect fractions and monitor by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

## Reactivity and Stability

The chemical behavior of tert-butyl 3-vinylpiperidine-1-carboxylate is dictated by the reactivity of the N-Boc protecting group and the vinyl moiety.

## Stability

- Acidic Conditions: The N-Boc group is labile under strong acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane, or HCl in dioxane), leading to its removal and the formation of the corresponding piperidinium salt.
- Basic Conditions: The N-Boc group is generally stable to a wide range of basic and nucleophilic conditions, allowing for selective reactions at other parts of the molecule.
- Thermal Stability: The compound is reasonably stable at ambient temperature but may be prone to polymerization or degradation at elevated temperatures. It is recommended to store it in a cool, dark place.

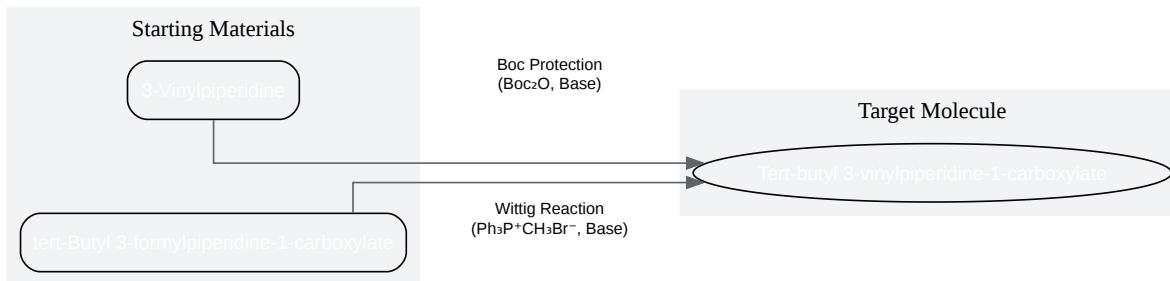
## Chemical Reactions

The vinyl group and the Boc-protected amine offer several avenues for further chemical transformations.

- Reactions of the Vinyl Group:
  - Hydrogenation: The vinyl group can be selectively reduced to an ethyl group using catalytic hydrogenation (e.g., H<sub>2</sub> gas with a Palladium on carbon (Pd/C) catalyst) to yield tert-butyl 3-ethylpiperidine-1-carboxylate.
  - Hydroboration-Oxidation: This two-step reaction can convert the vinyl group into a primary alcohol.
  - Epoxidation: The double bond can be epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA).
  - Diels-Alder Reaction: The vinyl group can act as a dienophile in [4+2] cycloaddition reactions.
- Deprotection of the N-Boc Group:
  - As mentioned, treatment with strong acids readily removes the Boc group, liberating the secondary amine for subsequent reactions such as N-alkylation, acylation, or sulfonylation.

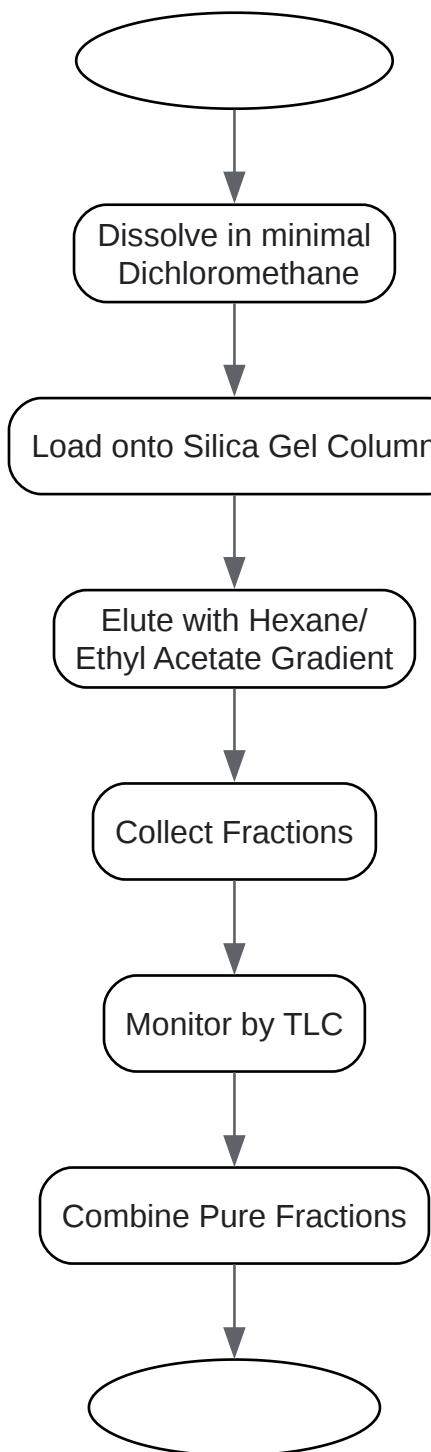
## Visualizations

The following diagrams illustrate key logical relationships and experimental workflows relevant to tert-butyl 3-vinylpiperidine-1-carboxylate.



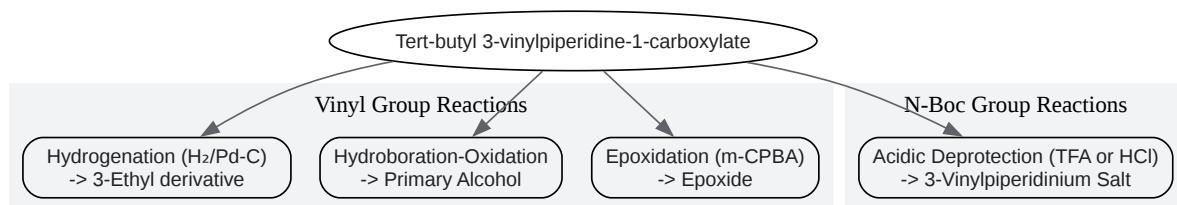
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Caption: Synthetic pathways to tert-butyl 3-vinylpiperidine-1-carboxylate.



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Caption: Workflow for the purification by flash column chromatography.



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Caption: Reactivity map of tert-butyl 3-vinylpiperidine-1-carboxylate.

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## References

- 1. echemi.com [echemi.com]
- 2. PubChemLite - 3-vinyl-piperidine-1-carboxylic acid tert-butyl ester (C<sub>12</sub>H<sub>21</sub>NO<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
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Email: [info@benchchem.com](mailto:info@benchchem.com)